molecular formula C19H14F3N5OS B2651425 N-(1H-indazol-6-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1421480-58-1

N-(1H-indazol-6-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2651425
CAS RN: 1421480-58-1
M. Wt: 417.41
InChI Key: NJTLJGPMZGCJGK-UHFFFAOYSA-N
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Description

“N-(1H-indazol-6-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a compound that contains an indazole moiety . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered indazole ring, which is a heterocyclic moiety that contains two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .

Scientific Research Applications

  • Antimicrobial Properties : Some derivatives of the compound exhibit significant antimicrobial properties. For instance, the derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide of the benzothiazole class showed moderate to good inhibition against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Gilani et al., 2016).

  • Anticancer Potential : Certain derivatives of this compound have shown promising anticancer activity. A study highlighted the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited notable in vitro anticancer activity against a panel of human cancer cell lines, suggesting potential therapeutic applications (Tiwari et al., 2017).

  • Synthesis of Heterocyclic Compounds : The compound's derivatives are used in the synthesis of various heterocyclic compounds, which have diverse applications in medicinal chemistry. For example, the synthesis of benzothiazole derivatives as corrosion inhibitors for carbon steel demonstrates the versatility of these compounds in different scientific fields (Hu et al., 2016).

  • Antifungal Activity : Some synthesized derivatives like N-(1-Phenyl-4-carbetoxypyrazol-5-yl)- and N-(indazol-3-yl)-2-iodobenzamides have shown notable antifungal activities against various phytopathogenic fungal strains, which is vital for agricultural and pharmaceutical applications (Raffa et al., 2002).

  • Biological Activity Study : Investigations into the biological activity of derivatives, like the study of N-(4-substituted-thiazolyl)oxamic acid derivatives for antiallergy properties, further highlight the compound's relevance in therapeutic research (Hargrave et al., 1983).

properties

IUPAC Name

N-(1H-indazol-6-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5OS/c20-19(21,22)13-2-1-3-15-16(13)25-18(29-15)27-8-11(9-27)17(28)24-12-5-4-10-7-23-26-14(10)6-12/h1-7,11H,8-9H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTLJGPMZGCJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=CC5=C(C=C4)C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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